molecular formula C13H14N2 B1321533 (5-(p-Tolyl)pyridin-3-yl)methanamine CAS No. 1346691-49-3

(5-(p-Tolyl)pyridin-3-yl)methanamine

Cat. No. B1321533
M. Wt: 198.26 g/mol
InChI Key: JZILCJFNCUIWFC-UHFFFAOYSA-N
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Description

The compound (5-(p-Tolyl)pyridin-3-yl)methanamine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the p-tolyl group, which is a methyl-substituted phenyl group, indicates that the compound may have aromatic properties and could be involved in various chemical reactions due to the reactivity of the amine group.

Synthesis Analysis

The synthesis of related compounds has been reported through the condensation of p-toluic hydrazide with glycine using polyphosphoric acid as a condensing agent. This method appears to be high yielding and efficient for generating compounds with a 1,3,4-oxadiazol-2-yl moiety attached to an amine group . Although the exact synthesis of (5-(p-Tolyl)pyridin-3-yl)methanamine is not described, similar synthetic routes could potentially be applied by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (5-(p-Tolyl)pyridin-3-yl)methanamine has been characterized using various spectroscopic techniques such as UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework, functional groups, and the electronic environment within the molecule. The presence of the pyridine ring and the substituted amine group would contribute to the molecule's unique chemical behavior and properties.

Chemical Reactions Analysis

While the specific chemical reactions of (5-(p-Tolyl)pyridin-3-yl)methanamine are not detailed in the provided papers, the amine group is typically reactive and can participate in a variety of chemical transformations, including alkylation, acylation, and condensation reactions. The aromatic system may also undergo electrophilic substitution reactions due to the electron-rich nature of the pyridine ring and the p-tolyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-(p-Tolyl)pyridin-3-yl)methanamine can be inferred from related compounds. The spectroscopic characterization suggests that these compounds are stable and can be identified by their distinct spectroscopic fingerprints . The QSAR study of similar N-substituted pyridine derivatives indicates that electronic, steric, and lipophilic parameters are important for their biological activity, suggesting that (5-(p-Tolyl)pyridin-3-yl)methanamine may also exhibit such properties . The lipophilicity and steric factors could influence the compound's solubility, permeability, and interaction with biological targets.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: The compound has been synthesized using techniques like the polyphosphoric acid condensation route, offering high yield and efficient production methods. For instance, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized with an 87% yield, demonstrating the effectiveness of these techniques (Shimoga, Shin, & Kim, 2018).

Catalytic and Chemical Reactions

  • Catalysis and Ligand Applications: The compound and its derivatives have been used in catalytic applications, such as in the formation of NCN′ pincer palladacycles, showing its versatility in organic chemistry and potential for various industrial applications (Roffe et al., 2016).

Biological and Medical Research

  • Photocytotoxicity in Cancer Treatment: Some derivatives of this compound, like Iron(III) complexes, have shown remarkable photocytotoxicity in various cancer cells, highlighting its potential in cancer therapy (Basu et al., 2015).

Anticonvulsant Properties

  • Anticonvulsant Activity: Some Schiff bases of 3-aminomethyl pyridine, which are structurally related, were observed to exhibit anticonvulsant activity, suggesting potential medical applications in treating seizures (Pandey & Srivastava, 2011).

Drug Development

  • Drug Development: The compound's derivatives have been explored in the development of new drugs, like serotonin 5-HT1A receptor-biased agonists, indicating its significance in pharmacological research (Sniecikowska et al., 2019).

Material Science and Detection

  • Selective Detection of Ions: Derivatives of this compound have been used in the selective detection of Hg2+ and Ni2+ ions, showcasing its utility in analytical chemistry and environmental monitoring (Aggrwal et al., 2021).

properties

IUPAC Name

[5-(4-methylphenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZILCJFNCUIWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622288
Record name 1-[5-(4-Methylphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(p-Tolyl)pyridin-3-yl)methanamine

CAS RN

1346691-49-3
Record name 1-[5-(4-Methylphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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